molecular formula C10H12F3N3O2 B15261160 Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B15261160
M. Wt: 263.22 g/mol
InChI Key: KOJCSDORGAXYKN-UHFFFAOYSA-N
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Description

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS: 2060057-58-9) is a heterocyclic compound featuring a triazolopyridine core substituted with a 2,2,2-trifluoroethyl group at position 3 and a methyl ester at position 6. Its molecular formula is C₁₀H₁₂F₃N₃O₂, with a molecular weight of 263.22 g/mol . The trifluoroethyl group enhances lipophilicity and metabolic stability, while the ester moiety may influence solubility and serve as a prodrug precursor. This compound is part of a broader class of triazolopyridine derivatives investigated for pharmacological applications, particularly in targeting protein interactions or enzyme modulation.

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

methyl 3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H12F3N3O2/c1-18-9(17)6-2-3-16-7(4-6)14-15-8(16)5-10(11,12)13/h6H,2-5H2,1H3

InChI Key

KOJCSDORGAXYKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C(=NN=C2CC(F)(F)F)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . This method is catalyst-free and eco-friendly, providing high yields in a short reaction time .

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-mediated synthesis, which offers advantages such as reduced reaction times and higher yields. The use of enaminonitriles and benzohydrazides as starting materials ensures a broad substrate scope and good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating various signaling pathways involved in disease processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound becomes evident when compared to related triazolopyridine and triazolopyrazine derivatives (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Triazolopyridine 3-(2,2,2-trifluoroethyl), 7-methyl ester C₁₀H₁₂F₃N₃O₂ 263.22
(6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)((3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-methanone (Compound 39) Triazolopyridine 6-fluoro, 3-methanone linked to cyclopenta-pyrrol moiety C₂₂H₂₀F₄N₄O 432.42
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride (EN300-266196) Triazolopyridine 3-ethyl, 8-carboxylic acid (HCl salt) C₉H₁₄ClN₃O₂ 231.68 (free acid: 195.23)
1-((1S,2R,4S)-4-(5-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-ethylcyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Triazolopyrazine Cyclopropyl, ethylcyclopentyl, pyrrolo extension C₂₀H₂₄N₁₀ 428.47

Key Observations :

  • Core Heterocycle : The target compound and EN300-266196 share a triazolopyridine core, while others (e.g., Compound 39) incorporate fused cyclopenta-pyrrol systems or triazolopyrazine cores .
  • Substituent Position : The methyl ester in the target compound is at position 7, contrasting with EN300-266196’s carboxylic acid at position 8, highlighting positional isomerism’s impact on molecular interactions .
  • Fluorine Content : The trifluoroethyl group in the target compound and the trifluoromethylphenyl group in Compound 39 suggest fluorine’s role in enhancing binding affinity or metabolic stability .

Physicochemical Properties and Functional Group Analysis

Functional Groups :

  • Trifluoroethyl Group : Introduces strong electron-withdrawing effects, increasing lipophilicity (logP) and resistance to oxidative metabolism compared to ethyl or cyclopropyl substituents .
  • Methyl Ester : Enhances membrane permeability relative to carboxylic acids (e.g., EN300-266196’s HCl salt), though hydrolysis to the acid may alter bioavailability .

Molecular Weight : The target compound (263.22 g/mol) falls within the typical range for small-molecule drugs (<500 g/mol), ensuring favorable pharmacokinetics. Heavier analogues like Compound 39 (432.42 g/mol) may face challenges in solubility or absorption .

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